Tetraethyl heptane-1,7-diylbis(phosphonate)

Overview

Description

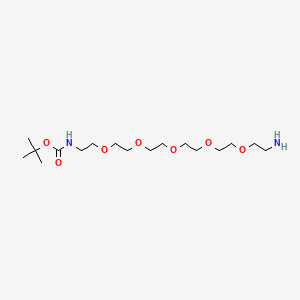

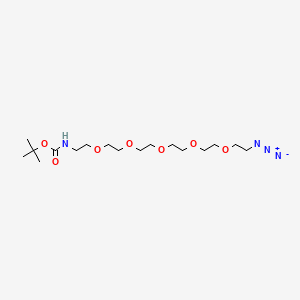

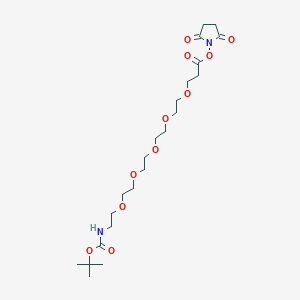

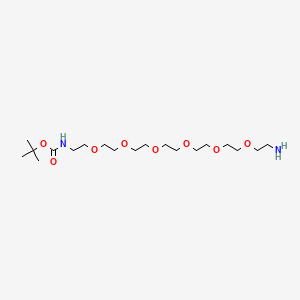

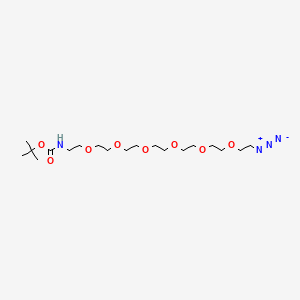

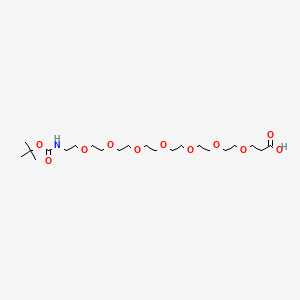

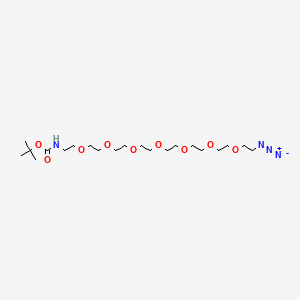

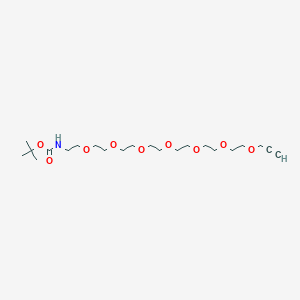

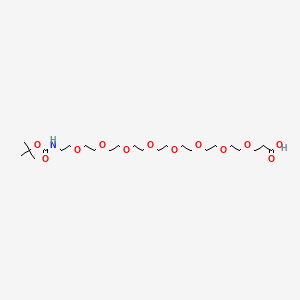

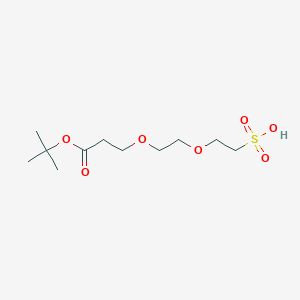

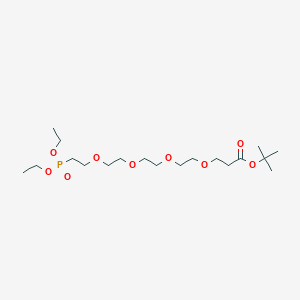

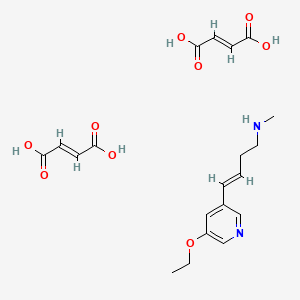

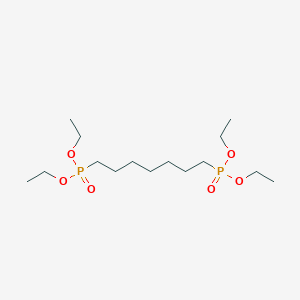

Tetraethyl heptane-1,7-diylbis(phosphonate) is a PROTAC linker composed of alkyl chains . It has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 . This compound can be used to synthesize a range of PROTACs .

Synthesis Analysis

Tetraethyl heptane-1,7-diylbis(phosphonate) is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular structure of Tetraethyl heptane-1,7-diylbis(phosphonate) is represented by the SMILES string: O=P(CCCCCCCP(OCC)(OCC)=O)(OCC)OCC .Chemical Reactions Analysis

As a PROTAC linker, Tetraethyl heptane-1,7-diylbis(phosphonate) is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

Tetraethyl heptane-1,7-diylbis(phosphonate) has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 .Scientific Research Applications

Michael-Type Acceptors and Rearrangements

- Tetraethyl ethylidenebis(phosphonate), a related compound, has been used as a Michael acceptor in chemical reactions. It exhibits unique behaviors, such as phosphate removal and phosphonate-phosphate rearrangement, depending on the nature of the nucleophile (Szajnman et al., 2005).

Synthesis of Cyclohexene Derivatives

- Tetraethyl vinylidenebis(phosphonate) reacts with substituted 1,3-dienes to produce cyclohex-3-ene-1,1-bis(phosphonates), showcasing its versatility in chemical synthesis (Ruzziconi et al., 2003).

Synthesis of Cyclopropanediylbis(phosphonic Acid)

- Tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) has been synthesized via intramolecular cyclization, demonstrating the adaptability of phosphonate compounds in creating structurally complex molecules (Hutchinson & Thornton, 1990).

Synthesis and Properties of Organophosphorus Compounds

- Research has focused on synthesizing various cyclic and acyclic phosphonates, analyzing their solubility, thermal stability, and chemical reactivity (Mukmeneva et al., 1990).

Applications in Flame Retardancy

- Piperazine-phosphonates, including Tetraethyl piperazine-1,4-diyldiphosphonate, have been explored for their application as flame retardants on cotton fabric. This research sheds light on the thermal decomposition mechanisms of treated fabrics (Nguyen et al., 2014).

Coordination Chemistry and Fluorescent Properties

- The bi-phosphonate ligand tetraethyl-(2,3,5,6-tetramethyl-1,4-phenylene) bis(methylene)diphosphonate has been used in forming coordination complexes with lanthanides, revealing insights into fluorescent properties and crystal structures (Hu et al., 2011).

Mechanism of Action

Target of Action

Tetraethyl heptane-1,7-diylbis(phosphonate) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .

Mode of Action

The compound acts as a bridge in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Tetraethyl heptane-1,7-diylbis(phosphonate) is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to a ligand for a target protein, PROTACs can selectively degrade specific proteins .

Result of Action

The primary result of the action of Tetraethyl heptane-1,7-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein .

Future Directions

properties

IUPAC Name |

1,7-bis(diethoxyphosphoryl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFVVLQCVAMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethyl heptane-1,7-diylbis(phosphonate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.